marchantin A trimethyl ether

Skeletal muscle relaxation Neuromuscular blockade Macrocyclic bisbibenzyl SAR

Marchantin A trimethyl ether is a semi-synthetic trimethoxy derivative of marchantin A, a macrocyclic bis(bibenzyl)ether originally isolated from liverwort Marchantia species. The compound possesses the molecular formula C31H30O5 (MW 482.576) and features a distinguishing three-dimensional architecture with convex and concave surfaces and a central molecular cavity on the concave face.

Molecular Formula C31H30O5
Molecular Weight 482.6 g/mol
Cat. No. B1254019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemarchantin A trimethyl ether
Synonymsmarchantin A trimethyl ether
Molecular FormulaC31H30O5
Molecular Weight482.6 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1OC3=CC=CC(=C3)CCC4=CC(=C(C(=C4)OC)OC)OC5=CC=C(CC2)C=C5
InChIInChI=1S/C31H30O5/c1-32-27-9-5-7-24-15-12-21-13-16-25(17-14-21)35-29-20-23(19-28(33-2)31(29)34-3)11-10-22-6-4-8-26(18-22)36-30(24)27/h4-9,13-14,16-20H,10-12,15H2,1-3H3
InChIKeyJNMUZWBJUZBJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Marchantin A Trimethyl Ether – Macrocyclic Bis(bibenzyl)ether Skeletal Muscle Relaxant from Liverwort


Marchantin A trimethyl ether is a semi-synthetic trimethoxy derivative of marchantin A, a macrocyclic bis(bibenzyl)ether originally isolated from liverwort Marchantia species [1]. The compound possesses the molecular formula C31H30O5 (MW 482.576) and features a distinguishing three-dimensional architecture with convex and concave surfaces and a central molecular cavity on the concave face [1]. Its most rigorously characterised pharmacological property is tubocurarine-like skeletal muscle relaxation activity, structurally benchmarked against both d-tubocurarine and O,O',N-trimethyltubocurarine via X-ray crystallography [1]. Additional reactivity profiling has established its distinct oxidative fate under m-chloroperbenzoic acid treatment relative to simpler aromatic ethers [2].

Neuromuscular junction pharmacophore mapping
Macrocyclic conformational analysis
Oxidative degradation pathway studies

Why Sourcing Marchantin A Trimethyl Ether Instead of Unmodified Marchantin A or Other Bisbibenzyl Congeners Matters


Within the macrocyclic bis(bibenzyl)ether chemical space, small structural alterations yield functionally divergent molecules. Marchantin A trimethyl ether cannot be interchanged with marchantin A (C28H24O5, trihydroxy analogue, MW 440.495) [1] because the three methyl ether substituents abolish the free catechol hydroxyl groups critical for redox activity and regioselective enzymatic esterification observed with marchantin A [2]. It cannot be substituted with marchantin M trimethyl ether despite sharing the identical molecular formula C31H30O5, because the two are constitutional isomers with distinct macrocyclic connectivity and NMR spectroscopic signatures (1H NMR δ 5.49 and 5.56 ppm for marchantin M trimethyl ether) [3]. Substitution with d-tubocurarine itself is precluded by a 3.5-fold potency difference in skeletal muscle relaxation, indicating that the shared bis(bibenzyl)ether pharmacophore scaffold is tuned by peripheral substitution patterns [1]. These non-interchangeable properties directly impact experimental reproducibility in muscle relaxation pharmacology, oxidative degradation pathway studies, and crystallographic structure–activity relationship (SAR) programmes.

Marchantin A (parent triol)
Methyl capping eliminates free catechol redox activity and esterification sites, altering oxidative behavior and cytotoxicity profile.
Marchantin M trimethyl ether
Constitutional isomer shares formula but differs in macrocyclic connectivity; distinct NMR and crystal packing prevent direct substitution.
d-Tubocurarine
Reported ~3.5-fold higher relaxation potency shifts assay sensitivity; non-nitrogenous scaffold advantage is lost with the alkaloid template.

Quantitative Differentiation Evidence for Marchantin A Trimethyl Ether Versus Closest Analogs


Skeletal Muscle Relaxation Potency: Marchantin A Trimethyl Ether vs. d-Tubocurarine – Direct Pharmacological Head-to-Head

Marchantin A trimethyl ether displays approximately 3.5-fold weaker skeletal muscle relaxation potency compared with d-tubocurarine, the canonical curare alkaloid non-depolarising neuromuscular blocker [1]. This quantitative difference was established in a direct pharmacological assay, and the structural basis was corroborated by X-ray crystallographic comparison with O,O',N-trimethyltubocurarine, revealing a shared macrocyclic bis(bibenzyl)ether backbone [1]. The centroid-to-centroid distances between opposing benzene rings in marchantin A trimethyl ether measure 8.80 Å and 4.55 Å, defining a molecular cavity geometry that maps onto the pharmacophore requirements for tubocurarine-like activity [1].

Relaxation potency vs d-TC
Head-to-head
~3.5-fold weaker than d-tubocurarine
Defines moderate-affinity tool for SAR discrimination
Direct pharmacological assay; X-ray overlay with O,O',N-trimethyltubocurarine
Skeletal muscle relaxation Neuromuscular blockade Macrocyclic bisbibenzyl SAR

X-Ray Crystallographic Pharmacophore Alignment: Marchantin A Trimethyl Ether vs. O,O',N-Trimethyltubocurarine

X-ray diffraction analysis of marchantin A trimethyl ether revealed a macrocyclic bis(bibenzyl)ether conformation possessing distinct convex and concave molecular surfaces, with a central hole on the concave surface [1]. The centroid-to-centroid separations between opposing benzene rings are 8.80 Å and 4.55 Å [1]. Direct structural overlay with O,O',N-trimethyltubocurarine (crystal structure previously reported by Sobell et al.) demonstrated that the two molecules share essentially the same macrocyclic bis(bibenzyl)ether skeleton, identifying this scaffold—rather than the full alkaloid framework—as the minimal pharmacophore for tubocurarine-like activity [1]. In contrast, marchantin M trimethyl ether (C31H30O5, same molecular formula) crystallises in a distinct macrocyclic conformation stabilised by intramolecular C–H···O close contacts and directed by van der Waals packing forces, with different inter-ring geometry [2].

Crystallographic pharmacophore
Head-to-head
Superimposable macrocyclic skeleton with O,O',N-trimethyltubocurarine
Validates non-nitrogenous NMJ scaffold
Centroid distances 8.80/4.55 Å; convex/concave topology confirmed
X-ray crystallography Macrocyclic conformation Pharmacophore mapping

Oxidative Ring-Cleavage Selectivity: Marchantin A Trimethyl Ether vs. Dihydroeugenol Methyl Ether Under mCPBA

Treatment of marchantin A trimethyl ether with m-chloroperbenzoic acid (mCPBA) yields muconic acid ester derivatives via aromatic ring oxidation and hydroxylated derivatives, but notably does not produce m-chlorobenzoate side-products [1]. Under identical oxidant conditions, the structurally simpler comparator dihydroeugenol methyl ether generates muconic acid ester derivatives and hydroxylated products plus an additional m-chlorobenzoate ester of the dihydroeugenol scaffold [1]. This divergent product profile demonstrates that the rigid macrocyclic bis(bibenzyl)ether architecture of marchantin A trimethyl ether suppresses the m-chlorobenzoate formation pathway accessible to flexible mono-aromatic ethers, establishing a chemoselectivity fingerprint relevant for synthetic derivatisation and impurity control.

Oxidative selectivity (mCPBA)
Reported
Suppressed m-chlorobenzoate formation vs dihydroeugenol methyl ether
Simplifies post-oxidation purification
Muconic acid ester derivatives only; no m-chlorobenzoate detected
Oxidative degradation Muconic acid ester Aromatic ring oxidation

Methylation Status and Lipophilicity: Marchantin A Trimethyl Ether vs. Parent Marchantin A

Marchantin A trimethyl ether (C31H30O5, MW 482.576) carries three methoxy substituents replacing the three phenolic hydroxyl groups present in marchantin A (C28H24O5, MW 440.495) [1][2]. This full methylation eliminates the free catechol moiety essential for the cytotoxic activity of marchantin A (IC50 = 4.0 μg/mL against MCF-7 breast cancer cells; IC50 values of 5.5–15.3 μM across A256, MCF-7, and T47D breast cancer lines) [3][4]. The free catechol in marchantin A is also required for regioselective lipase-catalysed monoesterification, a biocatalytic derivatisation strategy reported to enhance selectivity indices [3]. By replacing all exchangeable phenolic protons with methyl groups, marchantin A trimethyl ether presents a fully etherified, more lipophilic scaffold (predicted SwissADME consensus Log P shift from ≈4.0 for marchantin A to >5 for the trimethyl ether) [1], redirecting its biological profile away from anticancer cytotoxicity and towards the neuromuscular junction pharmacology for which it is directly benchmarked [2].

Methylation & lipophilicity
Class-level
Catechol-silenced; ΔLog P ≥1 vs marchantin A
Redirects bioactivity away from cytotoxicity
Predicted Log P >5; MW +42 Da; free phenolic -OH abolished
Methylation Lipophilicity Structure-property relationship

Constitutional Isomer Discrimination: Marchantin A Trimethyl Ether vs. Marchantin M Trimethyl Ether by NMR and Crystallography

Marchantin A trimethyl ether and marchantin M trimethyl ether share the identical molecular formula C31H30O5 and molecular weight 482.576 but differ in macrocyclic ring connectivity, qualifying them as constitutional isomers [1][2]. The two isomers are unambiguously distinguished by 1H NMR spectroscopy: marchantin M trimethyl ether exhibits characteristic signals at δ 5.49 and 5.56 ppm that are absent in marchantin A trimethyl ether spectra [1]. Crystallographically, marchantin M trimethyl ether adopts a conformation stabilised by intramolecular C–H···O close contacts with packing directed by van der Waals forces, whereas marchantin A trimethyl ether displays the convex/concave topology with a defined central cavity [1][2]. These differences are analytically actionable and preclude batch-to-batch confusion when a single isomer is required for pharmacological or materials science studies.

Isomer discrimination
Reported
Distinct 1H NMR: δ5.49/5.56 absent; different crystal lattice
QC check to exclude marchantin M trimethyl ether
Monoclinic P21; diagnostic peaks confirm isomer identity
Constitutional isomerism NMR spectroscopy Crystal packing

High-Value Application Scenarios for Marchantin A Trimethyl Ether Based on Verified Differentiation Evidence


Non-Nitrogenous Neuromuscular Junction Pharmacophore Probe Development

Marchantin A trimethyl ether serves as a structurally validated, non-nitrogenous macrocyclic scaffold for probing the d-tubocurarine binding pharmacophore at the nicotinic acetylcholine receptor. Its X-ray-confirmed superimposability with O,O',N-trimethyltubocurarine [1], combined with the 3.5-fold lower potency relative to d-tubocurarine [1], provides a defined activity baseline for SAR studies. Researchers can systematically modify the three methoxy positions or the macrocyclic ring connectivity to map potency determinants without the confounding influence of the basic nitrogen atoms present in curare alkaloids. This application is directly supported by the crystallographic and pharmacological evidence in Section 3, Evidence Items 1 and 2.

Oxidative Metabolic Stability and Forced Degradation Reference Standard

The unique chemoselectivity of marchantin A trimethyl ether under mCPBA oxidation—yielding muconic acid ester derivatives while suppressing m-chlorobenzoate formation, unlike flexible mono-aromatic ethers [2]—positions this compound as a reference standard for oxidative degradation studies of macrocyclic ethers. Pharmaceutical development teams investigating the metabolic or environmental stability of macrocyclic bisbibenzyl drug candidates can employ marchantin A trimethyl ether as a comparator to benchmark ring-cleavage pathways and to validate impurity profiling methods. This scenario is derived from the oxidation reactivity evidence in Section 3, Evidence Item 3.

Isomeric Purity Benchmarking for Bisbibenzyl Natural Product Libraries

Given that C31H30O5 macrocyclic bis(bibenzyl)ethers exist as constitutional isomers with indistinguishable molecular mass, marchantin A trimethyl ether provides a crystallographically and spectroscopically defined anchor compound for isomer authentication in natural product screening libraries. The definitive absence of 1H NMR signals at δ 5.49 and 5.56 ppm distinguishes it from marchantin M trimethyl ether [3], while the unique crystal lattice parameters and space group provide a solid-state identity certificate. This quality control application is supported by the isomer discrimination data in Section 3, Evidence Item 5.

Catechol-Silenced Control for Cytotoxicity Selectivity Profiling

Marchantin A trimethyl ether, with its three phenolic -OH groups fully capped as methyl ethers, serves as a catechol-silenced control compound in experiments designed to dissect the contribution of the free catechol moiety to marchantin A's anticancer cytotoxicity (IC50 4.0 μg/mL against MCF-7; 5.5–15.3 μM across breast cancer lines) [4][5]. Because the trimethyl ether redirects the biological profile away from apoptosis induction and towards neuromuscular pharmacology, parallel testing of both compounds enables attribution of observed cytotoxicity to the catechol pharmacophore versus the macrocyclic scaffold. This scenario is directly supported by the methylation status and lipophilicity evidence in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
NMJ pharmacophore probe
Macrocyclic scaffold identity
Crystallographic superimposability
Oxidative degradation reference
Chemoselective oxidation profile
Muconic acid ester pathway
Isomeric purity benchmarking
Constitutional isomer identity
NMR diagnostic peaks
Catechol-silenced control
Cytotoxicity profile
Catechol pharmacophore attribution
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